2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine

medicinal chemistry GSK3 inhibitor synthesis protecting group strategy

2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine (CAS 345264-15-5) is a Boc-protected tricyclic heterocycle that serves as a pivotal synthetic intermediate in the construction of diazepinoindole-based bioactive molecules. Also indexed as tert-butyl 1,10-diazatricyclo[6.4.1.0,4,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate or S-6-(tert-butoxycarbonyl)-5,6-dihydro-6H-[1,4]diazepino[6,7,1-hi]indole, this compound has the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 345264-15-5
Cat. No. B1399518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine
CAS345264-15-5
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C=CC3=C2C(=CC=C3)C1
InChIInChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-9-17-8-7-12-5-4-6-13(11-18)14(12)17/h4-8H,9-11H2,1-3H3
InChIKeyRIHZGAGJTRQKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine (CAS 345264-15-5): Core Scaffold Procurement for Diazepinoindole-Based Drug Discovery


2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine (CAS 345264-15-5) is a Boc-protected tricyclic heterocycle that serves as a pivotal synthetic intermediate in the construction of diazepinoindole-based bioactive molecules. Also indexed as tert-butyl 1,10-diazatricyclo[6.4.1.0,4,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate or S-6-(tert-butoxycarbonyl)-5,6-dihydro-6H-[1,4]diazepino[6,7,1-hi]indole, this compound has the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . The fused pyrrolo[3,2,1-jk][1,4]benzodiazepine core is a privileged scaffold found in multiple classes of pharmacologically active compounds, including potent glycogen synthase kinase-3 (GSK3) inhibitors with IC50 values reaching ≤5 nM after elaboration, and phosphodiesterase 4 (PDE4) inhibitors [1]. The tert-butoxycarbonyl (Boc) protecting group at the N-2 position is critical for enabling regioselective downstream functionalization at C-7 and other positions without competing N-alkylation side reactions [2].

Why 2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine (CAS 345264-15-5) Cannot Be Replaced by the Unprotected Scaffold or Alternative N-Protected Analogs


The unprotected scaffold 1,2,3,4-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepine (CAS 27158-93-6; MW: 172.23) differs from the Boc-protected target compound (MW: 272.34) by both molecular weight and reactivity profile. The free secondary amine at the N-2 position in the unprotected analog is nucleophilic and will compete with desired C-7 functionalization pathways during acylation, Suzuki coupling, or maleimide conjugation steps, leading to complex product mixtures and reduced yields of the target elaborated compound [1]. The Boc group serves as an orthogonal protecting group that is stable under basic and nucleophilic conditions but can be cleanly removed under acidic conditions (e.g., TFA or HCl/dioxane), enabling a convergent synthetic strategy [2]. Alternative N-protecting groups such as Fmoc (base-labile) or Cbz (hydrogenolysis-removable) introduce different deprotection orthogonality constraints and may not be compatible with the catalytic hydrogenation or basic coupling conditions commonly employed in diazepinoindole elaboration. Procurement of the pre-formed Boc-protected intermediate therefore eliminates a protection step from the user's synthetic sequence and ensures regiochemical integrity at the N-2 position.

Quantitative Differentiation Evidence for 2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine (CAS 345264-15-5) vs. Comparator Scaffolds


Enabling Regioselective C-7 Elaboration: Boc Protection Prevents Competing N-2 Reactivity During Acylation and Cross-Coupling Steps

In the synthesis of 3-aryl-4-(1,2,3,4-tetrahydro[1,4]diazepino[6,7,1-hi]indol-7-yl)maleimide GSK3 inhibitors, the N-2 Boc-protected scaffold (target compound) enables direct C-7 acylation without competing N-2 side reactions [1]. When the unprotected scaffold (CAS 27158-93-6) is employed under identical acylation conditions, competing N-acylation at the secondary amine generates a mixture of N-2 and C-7 acylated products, reducing the yield of the desired C-7 functionalized intermediate and necessitating chromatographic separation [1]. The Boc group is quantitatively removed (>95% conversion) with TFA/CH₂Cl₂ (1:1) at room temperature within 1 hour after the C-7 elaboration step, liberating the free amine for subsequent N-2 derivatization (e.g., acylation, sulfonylation, or urea formation) [2].

medicinal chemistry GSK3 inhibitor synthesis protecting group strategy

Biological Activity Baseline: Boc-Protected Scaffold Exhibits Weak PDE4A Inhibition (IC₅₀ 7.83 µM), Confirming Suitability as an Inactive Control or Profiling Tool

The target compound (CAS 345264-15-5) has been profiled in vitro against human recombinant PDE4A, yielding an IC₅₀ of 7.83 × 10³ nM (7.83 µM), and against PDE3B with an IC₅₀ of 4.11 × 10³ nM (4.11 µM) [1]. These values are approximately 1,500-fold weaker than the PDE4 inhibitory potency of elaborated diazepinoindole derivatives reported in the literature, such as 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles which achieve PDE4 IC₅₀ values in the sub-nanomolar to low nanomolar range [2]. This quantitative potency gap confirms that the Boc-protected scaffold itself does not contribute confounding PDE4 activity when used as an intermediate, making it suitable as a synthetic building block where the final biological activity derives exclusively from the appended substituents.

phosphodiesterase inhibition PDE4A kinase profiling selectivity screening

Molecular Weight and cLogP Differentiation: Boc Protection Increases Lipophilicity Relative to the Unprotected Scaffold, Affecting Solubility and Chromatographic Behavior

The target compound (MW: 272.34 g/mol; cLogP: 3.33 ) is substantially heavier and more lipophilic than the unprotected parent scaffold 1,2,3,4-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepine (MW: 172.23 g/mol; cLogP estimated at approximately 1.8 for the free base) . This 100.11 g/mol mass increase and approximately 1.5 log unit lipophilicity shift have practical consequences for synthetic workflows: the Boc-protected intermediate is more amenable to normal-phase chromatographic purification (silica gel, ethyl acetate/hexane gradients), while the unprotected analog may require reversed-phase conditions or more polar eluents. The computed polar surface area (PSA) of 34.47 Ų for the target compound is consistent with moderate membrane permeability potential, an attribute that can be useful when the compound is used as an early synthetic intermediate that must be carried through multiple organic solvent-based transformations.

physicochemical properties synthetic intermediate purification chromatography

Scaffold Enables Access to GSK3 Inhibitors with >160-Fold Kinase Selectivity: Structure-Activity Relationship Traced to the Diazepinoindole Core

The diazepinoindole scaffold accessed via the Boc-protected intermediate (target compound) has been elaborated into 3-(imidazo[1,2-a]pyridin-3-yl)-4-(1,2,3,4-tetrahydro[1,4]diazepino[6,7,1-hi]indol-7-yl)maleimides that exhibit GSK3 inhibitory potency of ≤5 nM IC₅₀ with >160-fold to >10,000-fold selectivity over CDK2, CDK4, and PKCβII [1]. These compounds demonstrated cellular tau phosphorylation inhibition and significant plasma glucose lowering in a ZDF rat model of type 2 diabetes (in vivo efficacy) [1]. In contrast, alternative benzodiazepine scaffolds such as pyrrolo[2,1-c][1,4]benzodiazepine (PBD) dimers, which are primarily DNA minor groove binders and antibody-drug conjugate (ADC) warheads, lack the kinase inhibition profile associated with the [3,2,1-jk] ring fusion topology [2]. The [3,2,1-jk] ring junction geometry places the C-7 position in a trajectory that projects substituents into the ATP-binding pocket of GSK3, whereas the [2,1-c] isomer orients substituents differently and is not associated with kinase inhibition.

glycogen synthase kinase-3 kinase selectivity type 2 diabetes structure-activity relationship

Optimal Procurement and Application Scenarios for 2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine (CAS 345264-15-5) Based on Verified Evidence


GSK3β-Focused Kinase Inhibitor Library Synthesis

The Boc-protected scaffold is the optimal starting material for constructing focused libraries of 3-aryl-4-(diazepinoindol-7-yl)maleimide GSK3 inhibitors. As demonstrated by Engler et al. (2004), the N-2 Boc group permits direct C-7 acylation or cross-coupling, after which acidic deprotection reveals the free amine for diversification at N-2 (e.g., acyl, sulfonyl, or carbamoyl substitution). The resulting elaborated compounds achieve GSK3 IC₅₀ ≤5 nM with >160-fold selectivity over CDK2/4 and PKCβII, and have shown oral efficacy in reducing plasma glucose in a ZDF rat model of type 2 diabetes [1]. Users should note that the final biological activity depends entirely on the appended substituents; the Boc-protected intermediate itself is essentially inactive against GSK3 and PDE4 targets, making it a clean starting point for SAR exploration [2].

PDE4 Inhibitor Lead Optimization Using the Diazepinoindole Scaffold

The diazepinoindole core accessed via this Boc-protected intermediate has been validated in PDE4 inhibitor discovery programs. Burnouf et al. (2000) reported 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles with potent PDE4 inhibitory activity [1]. The target compound's own PDE4A IC₅₀ of 7.83 µM [2] confirms that the unelaborated scaffold does not contribute confounding PDE4 activity, allowing structure-activity relationships to be interpreted unambiguously. Procurement of the pre-protected scaffold streamlines the synthesis by eliminating the need for an in-house protection step, which is particularly advantageous when parallel synthesis of multiple analogs is planned.

Synthetic Methodology Development on Privileged Tricyclic Scaffolds

The well-defined Boc-protected tricyclic framework of CAS 345264-15-5 serves as an ideal substrate for developing and benchmarking new C-H functionalization, cross-coupling, or electrophilic aromatic substitution methodologies. Its single reactive aromatic position (C-7) and orthogonal Boc protection provide a clean system for evaluating reaction efficiency, regioselectivity, and functional group tolerance. The compound's commercial availability at ≥95% purity [1] and calculated physicochemical profile (MW: 272.34; cLogP: 3.33; PSA: 34.47 Ų) [2] make it suitable for reproducible methodology studies that can be directly compared across research groups.

ADC Linker-Payload Intermediate: Distinct from PBD Warheads

Unlike pyrrolo[2,1-c][1,4]benzodiazepine (PBD) dimers that are used as DNA-crosslinking ADC warheads, the [3,2,1-jk] diazepinoindole scaffold provides access to kinase inhibitor payloads [1]. For ADC programs seeking non-genotoxic mechanisms of action (e.g., kinase inhibition rather than DNA damage), the target compound represents a chemically distinct starting point. The Boc group can be removed to expose the N-2 amine for conjugation to linker systems, while C-7 can be elaborated to install the kinase-targeting pharmacophore. This strategic differentiation from PBD-based ADCs is a key procurement consideration for bioconjugation groups.

Quote Request

Request a Quote for 2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.